
1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide, also known as DFP-10825, is a novel small molecule compound that has shown potential as a therapeutic agent in several scientific research studies. This compound was first synthesized in 2011 and has since been extensively studied for its mechanism of action and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a critical role in tumor growth and progression. By inhibiting CA IX, 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide may be able to slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of bacteria and fungi, suggesting potential applications in the field of antimicrobial research. 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide is its potency and selectivity. This compound has been shown to be highly effective against cancer cells and other target molecules, while having minimal effects on healthy cells and tissues. However, one of the limitations of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound. Another potential direction is the investigation of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide's effects on other target molecules and pathways, which could lead to the discovery of new therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 4-fluorobenzylamine, 1H-pyrazole-4-carboxylic acid, and difluoromethylsulfonyl chloride. These materials are reacted in the presence of a base and a solvent to yield 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide.
Applications De Recherche Scientifique
1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide has potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer.
Propriétés
IUPAC Name |
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c1-8-11(7-16-18(8)12(14)15)21(19,20)17-6-9-2-4-10(13)5-3-9/h2-5,7,12,17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDPHCHEZRLPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


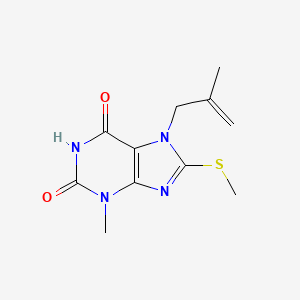
![3-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5829340.png)
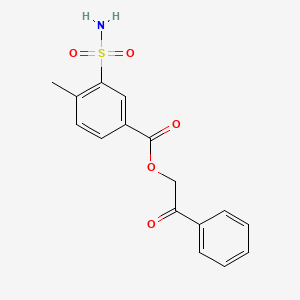


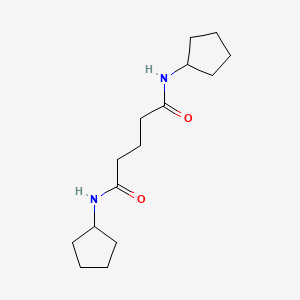

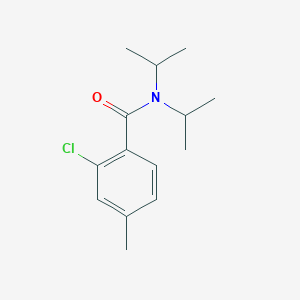

![5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5829415.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-methylpiperazine](/img/structure/B5829416.png)
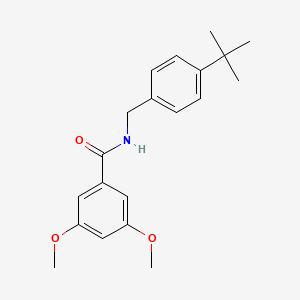
![ethyl 4-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5829419.png)